molecular formula C26H16O3 B2463523 (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione CAS No. 403830-41-1

(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione

Cat. No. B2463523
CAS RN: 403830-41-1
M. Wt: 376.411
InChI Key: ZWJVWTMBAFMMBH-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione, also known as PFA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. PFA is a fluorescent molecule that has been used as a probe for various biological studies.

Mechanism Of Action

The mechanism of action of (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione involves its ability to undergo a photochemical reaction upon excitation with light. (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione absorbs light at a wavelength of 375 nm and emits light at a wavelength of 460 nm. This property of (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has been utilized to study various biological processes by monitoring the changes in fluorescence intensity upon interaction with other molecules.
Biochemical and Physiological Effects:
(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has been shown to have low cytotoxicity and does not interfere with cellular processes. It has been used to study various biological processes such as apoptosis, autophagy, and oxidative stress. (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has also been used to study the localization and dynamics of proteins in cells.

Advantages And Limitations For Lab Experiments

(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has several advantages as a fluorescent probe, including its high quantum yield, stability, and low cytotoxicity. However, (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has some limitations, such as its sensitivity to pH and other environmental factors, which can affect its fluorescence properties.

Future Directions

Include the development of new (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione derivatives with improved fluorescence properties and the use of (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione in vivo to study biological processes in living organisms. (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione can also be used in the development of new diagnostic tools for various diseases. Moreover, (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione can be used in drug discovery to identify new targets and to screen for potential drug candidates.
Conclusion:
In conclusion, (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione is a valuable tool in biological research due to its unique fluorescent properties. It has been extensively used as a probe for various biological studies and has the potential for future applications in drug discovery and diagnostic tools. The synthesis method of (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has been optimized to produce it in large quantities for research purposes. However, (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has some limitations that need to be addressed in future research. Overall, (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione is a promising molecule that has the potential to advance our understanding of biological processes.

Synthesis Methods

The synthesis of (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione involves the reaction of anthracene-9,10-dione with 5-phenylfuran-2-carbaldehyde in the presence of a base. The reaction yields (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione as a yellow solid with a high yield. This method has been optimized to produce (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione in large quantities for research purposes.

Scientific Research Applications

(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has been extensively used as a fluorescent probe in various biological studies. It has been used to study protein-protein interactions, DNA-binding, and enzyme activity. (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has also been used to detect reactive oxygen species (ROS) in cells, which play a crucial role in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

2-[(E)-2-(5-phenylfuran-2-yl)ethenyl]anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16O3/c27-25-20-8-4-5-9-21(20)26(28)23-16-17(11-14-22(23)25)10-12-19-13-15-24(29-19)18-6-2-1-3-7-18/h1-16H/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJVWTMBAFMMBH-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=CC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione

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